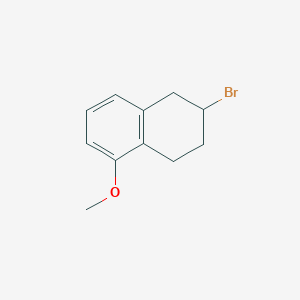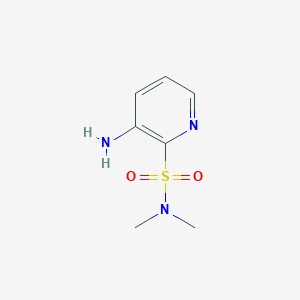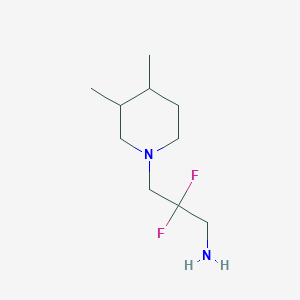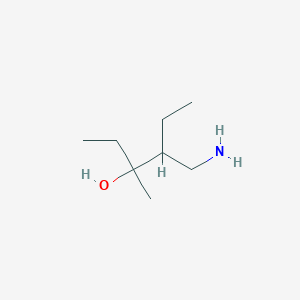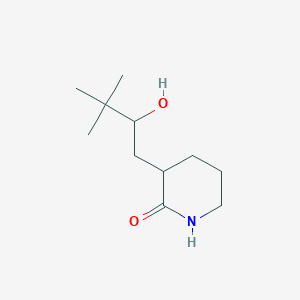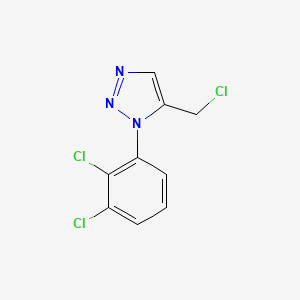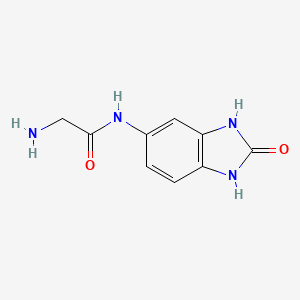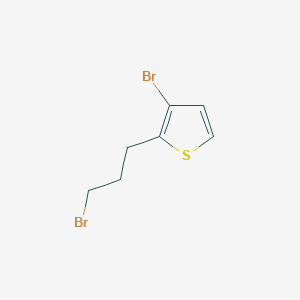
3-Bromo-2-(3-bromopropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(3-bromopropyl)thiophene is an organosulfur compound with the molecular formula C7H8Br2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromopropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(3-bromopropyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(3-bromopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butyllithium or phenylmagnesium bromide are commonly used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions along with bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3-bromopropyl)thiophene has several scientific research applications:
Organic Electronics: Thiophene derivatives are widely used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3-bromopropyl)thiophene depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of bromine atoms can influence the compound’s reactivity and interaction with other molecules, affecting the overall performance of the material .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: A simpler derivative with a single bromine atom on the thiophene ring.
2-Bromo-3-(bromomethyl)thiophene: Another derivative with bromine atoms at different positions on the thiophene ring.
Uniqueness
3-Bromo-2-(3-bromopropyl)thiophene is unique due to the presence of a bromopropyl group, which provides additional sites for chemical modification and functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Propiedades
Fórmula molecular |
C7H8Br2S |
|---|---|
Peso molecular |
284.01 g/mol |
Nombre IUPAC |
3-bromo-2-(3-bromopropyl)thiophene |
InChI |
InChI=1S/C7H8Br2S/c8-4-1-2-7-6(9)3-5-10-7/h3,5H,1-2,4H2 |
Clave InChI |
OJWQJKQNUNEUHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
